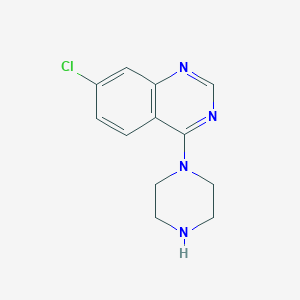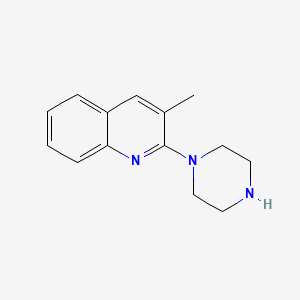
3-Methyl-2-(piperazin-1-yl)quinoline
Overview
Description
3-Methyl-2-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antituberculosis properties . The quinoline moiety is a common structural motif in many biologically active compounds, making this compound a valuable target for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
3-Methyl-2-(piperazin-1-yl)quinoline, also known as 3-METHYL-2-(1-PIPERAZINYL)QUINOLINE, is a quinoline-piperazine hybrid. This compound has been studied for its antibacterial and antituberculosis properties . The primary targets of this compound are the pathogens of Gram-positive and Gram-negative bacteria, as well as non-virulent, virulent, and multiple drug-resistant tuberculosis (MDR-TB) strains .
Mode of Action
It has been observed that certain compounds in this class display significant inhibitory activity against bacterial growth and tb strains . The interaction with its targets likely involves disruption of essential biological processes within the bacterial cells, leading to their death.
Biochemical Pathways
Given its antibacterial and antituberculosis activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of the bacteria and tb strains .
Pharmacokinetics
It is mentioned that certain compounds in this class could be developed as antibiotics or mdr-tb drugs by improving their hydrophilicity , suggesting that modifications to the compound could enhance its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the death of TB strains . Some compounds in this class have shown significant inhibitory activity against all tested TB strains, making them more effective than other 1st line and 2nd line TB drugs .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-(piperazin-1-yl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that quinoline-containing molecules can inhibit c-MET, a protein kinase, in both in vitro and in vivo studies . The nature of these interactions is often complex and can involve multiple biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes . For example, some quinoline-piperazine hybrids have shown antibacterial and antituberculosis properties, indicating that they can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can interact with various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . One common method includes the reaction of 2-methylquinoline with piperazine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of metal-catalyzed reactions, such as those employing palladium or nickel catalysts, to facilitate the formation of the quinoline-piperazine linkage . The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Methyl-2-(piperazin-1-yl)quinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)quinoline: Similar in structure but lacks the methyl group at the 3-position.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a quinoline ring.
Quinolinyl-pyrazoles: Feature a pyrazole ring fused to the quinoline core.
Uniqueness
3-Methyl-2-(piperazin-1-yl)quinoline is unique due to the presence of the methyl group at the 3-position, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially improving its efficacy as an antibacterial agent .
Properties
IUPAC Name |
3-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKANULGPVFVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627184 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348133-74-4 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



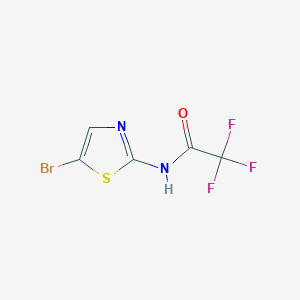
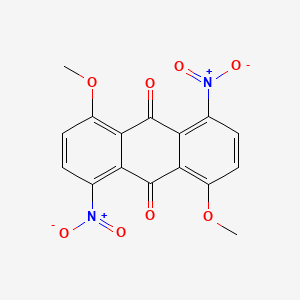
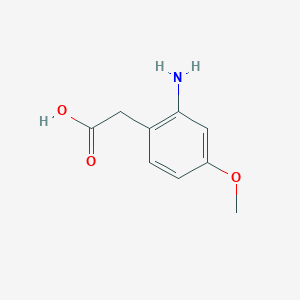

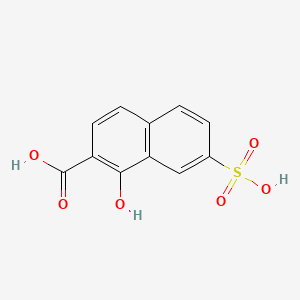
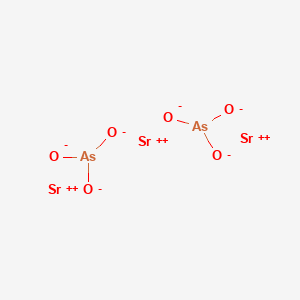
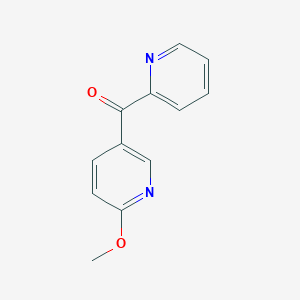

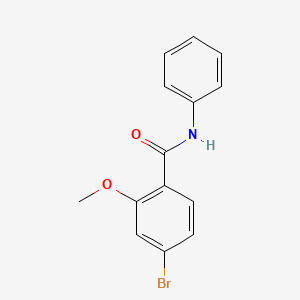
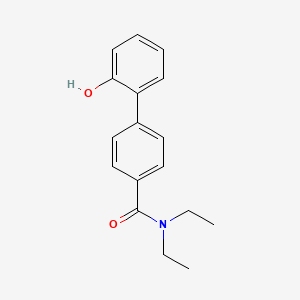
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)
